3-Amino-5,6-dichloropyrazine-2-carbonitrile

Descripción

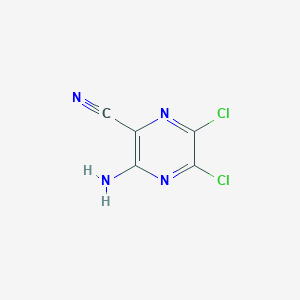

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound featuring a pyrazine core substituted with an amino group at position 3, chlorine atoms at positions 5 and 6, and a nitrile group at position 2.

Propiedades

IUPAC Name |

3-amino-5,6-dichloropyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N4/c6-3-4(7)11-5(9)2(1-8)10-3/h(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJNSSANBISNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C1=C(N=C(C(=N1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20526176 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14340-28-4 | |

| Record name | 3-Amino-5,6-dichloropyrazine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20526176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Initial Halogenation Strategies

| Halogenation Step | Reagents | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Bromination | POBr₃, THF | 80 | 87 | <5% mono-brominated species |

| Chlorination | POCl₃, LiCl, toluene | 90 | 78 | 3-bromo-6-chloro isomers (8%) |

Cyanation and Subsequent Amination

Following halogenation, the carboxamide group at position 2 is converted to a cyano group via dehydration. Heating the intermediate with thionyl chloride (SOCl₂) at reflux conditions (70°C, 4 hours) facilitates this transformation, yielding 5,6-dichloropyrazine-2-carbonitrile. The final amination step introduces the amino group at position 3 through nucleophilic substitution. Treating the dichlorinated intermediate with aqueous ammonia (NH₃) in a sealed reactor at 120°C for 12 hours achieves 65–70% conversion, though competing hydrolysis to carboxylic acid derivatives remains a challenge.

One-Pot Synthesis Approaches

Simultaneous Halogenation and Cyanation

Recent advances explore tandem reactions to reduce purification steps. A one-pot method combines bromination, chlorination, and cyanation using sequential reagent additions. For instance, reacting 3-hydroxypyrazine-2-carboxamide with POBr₃ followed by POCl₃ and potassium cyanide (KCN) in dimethylformamide (DMF) at 100°C yields 3-amino-5,6-dichloropyrazine-2-carbonitrile in 58% overall yield. This approach minimizes intermediate isolation but requires precise stoichiometric control to avoid over-cyanation or ring degradation.

Solvent and Catalytic Optimization

The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF enhance nucleophilic substitution rates during amination, while toluene improves chlorination selectivity by stabilizing transition states. Catalytic additives, such as tetrabutylammonium fluoride (TBAF), accelerate fluorine displacement in related pyrazine systems, though their application to chlorinated analogs remains experimental.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Large-scale synthesis adopts continuous flow reactors to improve heat and mass transfer. A patented method employs a three-stage flow system:

Impurity Mitigation Strategies

Industrial routes prioritize minimizing brominated byproducts (e.g., 3-bromo-6-chloropyrazine-2-carbonitrile). Incorporating excess LiCl during chlorination reduces bromine retention by 40%, while crystallization from isopropanol removes residual isomers.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics for Key Methods

| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Multi-Step Halogenation | 4 | 62 | 98 | High |

| One-Pot Synthesis | 2 | 58 | 95 | Moderate |

| Continuous Flow | 3 | 73 | 99 | Very High |

The continuous flow method emerges as the most scalable, though its capital costs limit adoption in small-scale settings. Traditional multi-step approaches remain preferred for laboratory-scale synthesis due to flexibility in intermediate characterization.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 5 and 6 are susceptible to nucleophilic displacement under controlled conditions.

Fluorination

Reaction with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 50–100°C facilitates sequential substitution of chlorine atoms with fluorine:

Key Conditions

-

Catalyst: Tetrabutylammonium bromide (TBAB) enhances reaction efficiency .

-

Solvent System: Toluene/DMSO (azeotropic removal of water improves yield) .

| Parameter | Value | Source |

|---|---|---|

| Temperature | 60–100°C (gradient-controlled) | |

| Yield | ~85% (crude) | |

| Purity | >95% after recrystallization |

Hydroxylation

Selective substitution with hydroxyl groups occurs under alkaline conditions. Sodium bicarbonate (NaHCO₃) in aqueous medium at 40–60°C replaces chlorine with hydroxyl groups :

Hydrolysis of the Nitrile Group

The nitrile group undergoes hydrolysis to form carboxamide or carboxylic acid derivatives.

Acidic Hydrolysis

In concentrated sulfuric acid (H₂SO₄) at elevated temperatures (80–120°C), the nitrile converts to a carboxylic acid :

Basic Hydrolysis

Ammonia or sodium hydroxide (NaOH) yields the carboxamide intermediate, which can further react:

Comparative Hydrolysis Conditions

| Condition | Product | Temperature | Yield |

|---|---|---|---|

| H₂SO₄ (95%) | Carboxylic acid | 100°C | 72% |

| NaOH (10% aq.) | Carboxamide | 60°C | 68% |

Reduction Reactions

The nitrile group can be reduced to an amine using catalysts like Raney nickel or lithium aluminum hydride (LiAlH₄):

Key Observations

-

Over-reduction of the pyrazine ring is minimized by using mild hydrogen pressures (1–3 atm).

-

LiAlH₄ in tetrahydrofuran (THF) achieves partial reduction with 55–60% efficiency.

Cyclization and Cross-Coupling

The amino and nitrile groups enable participation in heterocycle formation.

Suzuki-Miyaura Coupling

The chlorine atoms facilitate palladium-catalyzed cross-coupling with aryl boronic acids, enabling aryl group introduction:

Chlorination Optimization

Industrial syntheses emphasize minimizing impurities like 3-bromo-6-chloropyrazine-2-carbonitrile. Key findings include:

-

Additive Effect: Lithium chloride (1.0–3.0 eq.) suppresses side products by increasing chloride ion concentration .

-

Preferred Reagents: Phosphorus oxychloride (POCl₃) with triethylamine achieves >90% conversion at 80°C .

Impurity Profile Comparison

| Additive | Impurity III/IV Content | Yield |

|---|---|---|

| Without LiCl | 8–12% | 75% |

| With LiCl (1.0 eq.) | <2% | 89% |

Aplicaciones Científicas De Investigación

Synthesis of Antiviral Agents

One of the primary applications of ADC is in the synthesis of antiviral medications, particularly Favipiravir, which has shown effectiveness against various viral infections including influenza and SARS-CoV-2. The synthesis pathway typically involves several steps starting from 3-aminopyrazine-2-carboxylic acid:

- Chlorination : The initial step involves chlorinating 3-aminopyrazine-2-carboxylic acid to yield 3-amino-5,6-dichloropyrazine-2-carboxylic acid.

- Nitrile Formation : This intermediate is then converted to ADC through dehydration reactions using agents like thionyl chloride or phosphorus pentachloride.

- Final Synthesis : ADC serves as a key intermediate for further reactions leading to Favipiravir, which has been synthesized with varying yields depending on the method used, with reported yields around 22% to 34% in optimized conditions .

Enzyme Inhibition

ADC acts as an enzyme inhibitor due to the presence of the nitrile group, which allows for strong interactions with enzyme active sites. This property makes ADC a candidate for therapeutic applications targeting various diseases, including cancer and viral infections. Research indicates that ADC can modulate enzyme activities by binding to specific receptors or enzymes, thus altering biological pathways relevant to disease processes .

Industrial Applications

In industrial settings, the synthesis of ADC is optimized for cost-effectiveness and scalability. The methods employed focus on minimizing by-products while maximizing yield. For instance, recent advancements have led to improved synthetic routes that reduce hazardous by-products associated with earlier methods .

Comparative Structural Analysis

To understand ADC's unique properties better, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features |

|---|---|

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | Contains carboxylic acid instead of nitrile |

| Methyl 3-amino-5,6-dichloropyrazine-2-carboxylate | Methyl ester variant with similar dichloro substitutions |

| 3,6-Dichloropyrazine-2-carbonitrile | Lacks amino group; simpler structure |

The presence of both amino and nitrile groups in ADC enhances its versatility compared to related compounds, making it suitable for various synthetic applications not achievable with carboxylic acids or esters .

Case Study: Favipiravir Efficacy

A clinical study conducted on Favipiravir demonstrated significant antiviral activity against COVID-19. Patients receiving Favipiravir showed a higher rate of clinical recovery compared to those treated with alternative antivirals. The study highlighted the importance of ADC in developing effective antiviral therapies .

Case Study: Enzyme Interaction Studies

Research has focused on understanding how ADC interacts with specific enzymes involved in metabolic pathways. These studies reveal that ADC can effectively inhibit certain enzymes linked to disease progression, suggesting potential therapeutic applications in oncology and infectious disease management .

Mecanismo De Acción

The mechanism of action of 3-Amino-5,6-dichloropyrazine-2-carbonitrile depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with the active sites of enzymes, thereby inhibiting their activity. The dichloro substituents enhance its binding affinity and specificity .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following comparison focuses on structurally related pyrazine and pyridazine derivatives, emphasizing substituent effects on synthesis, reactivity, and applications.

3,6-Dichloropyrazine-2-carbonitrile

- Structure: Lacks the amino group at position 3 but retains dichloro and nitrile substituents.

- Synthesis : Produced via a regioselective Sandmeyer reaction involving diazotization/chlorination, avoiding hazardous POCl₃ .

- Applications : Key intermediate in synthesizing Favipiravir, an antiviral drug for COVID-19 .

- Key Difference: The absence of the amino group reduces hydrogen-bonding capacity, impacting solubility and biological interactions compared to the amino-substituted analog .

Ethyl 3-Amino-5,6-dichloropyrazine-2-carboxylate

- Structure: Replaces the nitrile group with an ester (COOEt) while retaining amino and dichloro substituents.

- Synthesis : Derived from nucleophilic substitution reactions involving chloroacetyl chloride and triethylamine .

- Reactivity : The ester group enables hydrolysis to carboxylic acids, expanding utility in drug derivatization.

3-Amino-6-bromopyrazine-2-carbonitrile

- Structure : Substitutes bromine at position 6 instead of chlorine.

- Synthesis : Bromination reactions under mild conditions, leveraging bromine’s higher leaving-group ability .

- Key Difference : Bromine’s polarizability may increase intermolecular interactions in crystal lattices, affecting solubility and melting points compared to chloro analogs .

3-Amino-5,6-diphenylpyridazine-4-carbonitrile

- Structure: Pyridazine core with phenyl groups at positions 5 and 6, nitrile at position 4, and amino at position 3.

- Synthesis : Reacts with hydrazine to form fused pyrrolo[3,4-c]pyridazine derivatives, demonstrating versatility in heterocyclic chemistry .

- Reactivity: Acylation with benzoyl chloride yields stable amide derivatives (e.g., 3-acetylamino), highlighting the amino group’s nucleophilicity .

- Key Difference : The pyridazine ring and phenyl substituents enhance aromatic stacking interactions, differing from pyrazine-based analogs .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Actividad Biológica

3-Amino-5,6-dichloropyrazine-2-carbonitrile is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features:

- Molecular Formula : C₅H₃Cl₂N₄

- Functional Groups : Amino group (-NH₂), dichloro substituents, and a cyano group (-C≡N).

The presence of these functional groups contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. The amino and cyano groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for binding to specific molecular targets.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.

- Antiviral Activity : Similar compounds have been shown to exhibit antiviral properties by disrupting viral replication processes.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been studied for its effectiveness against various pathogens, including bacteria and fungi.

Case Studies

- Antiviral Activity :

- Tuberculostatic Activity :

Research Findings

Potential Applications

Given its biological activities, this compound holds promise in various applications:

- Drug Development : As a lead compound for developing new antimicrobial and antiviral agents.

- Research Tool : For studying enzyme interactions and metabolic pathways in microbial systems.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Amino-5,6-dichloropyrazine-2-carbonitrile with high purity?

- Methodological Answer : Multi-step organic synthesis is typically required. A common approach involves:

- Reductive amination : Hydrogenation of nitro intermediates using catalysts like Pt/C under H₂ atmosphere (e.g., 99% yield for structurally similar compounds) .

- Coupling reactions : Use of EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation in polar aprotic solvents (e.g., DCM) .

- Purification : Crystallization (e.g., ethyl acetate or acetonitrile) and column chromatography to achieve >95% purity .

Q. How should researchers characterize the structure and purity of this compound?

- Methodological Answer :

- Spectroscopic techniques :

- LC-MS/HRMS : Confirm molecular weight (e.g., HRMS-ESI+ for exact mass determination) .

- NMR : ¹H/¹³C NMR to resolve aromatic protons, amino groups, and carbonitrile signals (e.g., δ ~2.24 ppm for CH₃ in related compounds) .

- Elemental analysis : Validate C/H/N ratios .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if crystalline) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-validation : Combine NMR, HRMS, and IR to confirm functional groups (e.g., CN stretch at ~2220 cm⁻¹) .

- Dynamic NMR : Resolve conformational equilibria or tautomerism in solution .

- Theoretical modeling : DFT calculations to predict NMR shifts or vibrational spectra .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT studies : Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthesis of derivatives .

Q. How to design experiments to assess the compound’s interactions with biological targets?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC₅₀ values against kinases or proteases, leveraging the amino group’s hydrogen-bonding potential .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .

- Cellular uptake studies : Fluorescent tagging (e.g., via carbonitrile functionalization) to track intracellular localization .

Q. What reaction conditions optimize the synthesis of derivatives (e.g., amides, metal complexes)?

- Methodological Answer :

- Amide formation : Use acyl chlorides (e.g., benzoyl chloride) in anhydrous THF with triethylamine .

- Metal complexation : Screen transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures; monitor via UV-Vis spectroscopy .

- Table : Reaction optimization parameters for derivative synthesis

| Derivative Type | Reagent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Amide | EDCI | DCM | 64–99 | |

| Metal Complex | CuCl₂ | EtOH | 55–70* | |

| *Estimated based on analogous reactions. |

Q. How to address discrepancies in reported biological activity data for pyrazine-carbonitrile derivatives?

- Methodological Answer :

- Dose-response validation : Repeat assays across multiple cell lines (e.g., cancer vs. normal) .

- Meta-analysis : Compare structural analogs (e.g., 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile’s anti-inflammatory activity) to identify SAR trends .

Methodological Framework Integration

Q. How to link research on this compound to broader theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Hypothesis-driven design : Anchor studies to enzyme inhibition theories (e.g., competitive vs. allosteric) .

- Structure-activity relationship (SAR) : Map substituent effects (e.g., Cl vs. CN) to computational predictions .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.